molecular formula C16H20N2O2S2 B270001 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

カタログ番号 B270001
分子量: 336.5 g/mol
InChIキー: IUPIMDWBFUEGLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, commonly known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 belongs to the class of kinase inhibitors and has been found to inhibit the activity of several kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase (TEC).

作用機序

TAK-659 exerts its therapeutic effects by inhibiting the activity of 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, ITK, and TEC kinases. 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide is a key mediator of B-cell receptor signaling and plays a critical role in the development and progression of B-cell malignancies. ITK and TEC kinases are involved in T-cell receptor signaling and have been implicated in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
TAK-659 has been found to inhibit the proliferation and survival of cancer cells by inducing cell cycle arrest and apoptosis. TAK-659 has also been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases. In addition, TAK-659 has been found to enhance the anti-tumor activity of other cancer therapies, such as chemotherapy and immunotherapy.

実験室実験の利点と制限

One of the advantages of TAK-659 is its selectivity for 2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide, ITK, and TEC kinases, which reduces the potential for off-target effects. TAK-659 has also been found to have good pharmacokinetic properties, including high oral bioavailability and good tissue penetration. However, TAK-659 has some limitations in the laboratory setting, including its relatively short half-life and the need for high doses to achieve therapeutic effects.

将来の方向性

There are several potential future directions for the development of TAK-659. One area of research is the combination of TAK-659 with other cancer therapies, such as immunotherapy or targeted therapies. Another area of research is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for specific kinases. Finally, the potential therapeutic applications of TAK-659 in other diseases, such as inflammatory bowel disease or multiple sclerosis, warrant further investigation.

合成法

The synthesis of TAK-659 involves the reaction of 4-methoxyphenylacetic acid with 2-mercapto-4-tert-butyl-1,3-thiazole to form the corresponding amide. The amide is then subjected to a series of reactions to yield the final product, TAK-659. The synthesis of TAK-659 has been optimized to improve the yield and purity of the compound.

科学的研究の応用

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including cancer and autoimmune disorders. In preclinical studies, TAK-659 has been found to inhibit the growth of cancer cells and promote apoptosis. TAK-659 has also been shown to reduce inflammation and improve disease outcomes in animal models of autoimmune diseases.

特性

製品名

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

分子式

C16H20N2O2S2

分子量

336.5 g/mol

IUPAC名

2-[(4-tert-butyl-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide

InChI

InChI=1S/C16H20N2O2S2/c1-16(2,3)13-9-21-15(18-13)22-10-14(19)17-11-5-7-12(20-4)8-6-11/h5-9H,10H2,1-4H3,(H,17,19)

InChIキー

IUPIMDWBFUEGLH-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC

正規SMILES

CC(C)(C)C1=CSC(=N1)SCC(=O)NC2=CC=C(C=C2)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。